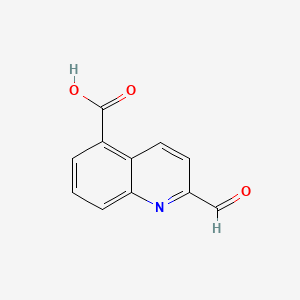
PLATELET DERIVED GROWTH FACTOR FRAGMENT 742-758
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platelet Derived Growth Factor Fragment 742-758 is a peptide fragment derived from the beta receptor of the platelet-derived growth factor. This fragment consists of the amino acid sequence Aspartic acid-Methionine-Serine-Lysine-Aspartic acid-Glutamic acid-Serine-Valine-Aspartic acid-Tyrosine-Valine-Proline-Methionine-Leucine-Aspartic acid-Methionine-Lysine . It plays a significant role in cellular processes such as proliferation, differentiation, and migration, making it a crucial component in various biological and medical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Platelet Derived Growth Factor Fragment 742-758 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this peptide fragment can be scaled up using automated peptide synthesizers that follow the same SPPS principles. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications in research and therapeutic development .
Analyse Chemischer Reaktionen
Types of Reactions: Platelet Derived Growth Factor Fragment 742-758 can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Site-directed mutagenesis techniques can be employed to introduce specific amino acid substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Platelet Derived Growth Factor Fragment 742-758 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly in cell proliferation, differentiation, and migration.
Medicine: Explored for its potential therapeutic applications in wound healing, tissue regeneration, and cancer treatment.
Industry: Utilized in the development of peptide-based drugs and biomaterials for regenerative medicine.
Wirkmechanismus
The mechanism of action of Platelet Derived Growth Factor Fragment 742-758 involves binding to the platelet-derived growth factor beta receptor. This binding activates the receptor’s intrinsic tyrosine kinase activity, leading to autophosphorylation and subsequent activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. These pathways regulate various cellular processes, including proliferation, survival, and migration .
Vergleich Mit ähnlichen Verbindungen
Platelet Derived Growth Factor A Chain: Another member of the platelet-derived growth factor family with similar biological functions.
Platelet Derived Growth Factor B Chain: Closely related to the beta receptor fragment, involved in similar signaling pathways.
Vascular Endothelial Growth Factor (VEGF): Shares structural and functional similarities with platelet-derived growth factors, particularly in angiogenesis.
Uniqueness: Platelet Derived Growth Factor Fragment 742-758 is unique due to its specific sequence and ability to selectively bind and activate the beta receptor. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Eigenschaften
CAS-Nummer |
149635-67-6 |
|---|---|
Molekularformel |
C84H135N19O31S3 |
Molekulargewicht |
2003.286 |
InChI |
InChI=1S/C84H135N19O31S3/c1-41(2)33-53(74(123)97-56(37-64(113)114)76(125)91-50(25-31-136-8)71(120)93-52(84(133)134)16-11-13-28-86)94-72(121)51(26-32-137-9)92-81(130)60-17-14-29-103(60)83(132)67(43(5)6)102-78(127)54(34-44-18-20-45(106)21-19-44)95-77(126)57(38-65(115)116)98-82(131)66(42(3)4)101-80(129)59(40-105)100-70(119)48(22-23-61(107)108)90-75(124)55(36-63(111)112)96-69(118)47(15-10-12-27-85)89-79(128)58(39-104)99-73(122)49(24-30-135-7)88-68(117)46(87)35-62(109)110/h18-21,41-43,46-60,66-67,104-106H,10-17,22-40,85-87H2,1-9H3,(H,88,117)(H,89,128)(H,90,124)(H,91,125)(H,92,130)(H,93,120)(H,94,121)(H,95,126)(H,96,118)(H,97,123)(H,98,131)(H,99,122)(H,100,119)(H,101,129)(H,102,127)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,133,134)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
InChI-Schlüssel |
XHRQSKHYYINTJP-SIXFDAQSSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)




![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl-7-hydroxy-3,4-dihydro Carbostyril (Aripiprazole Imp](/img/structure/B583267.png)

![1'H,3'H,5'H,7'H-Spiro[cyclopropane-1,6'-pyrazolo[1,2-c][1,3,4]thiadiazole]](/img/structure/B583273.png)

![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)
